molecular formula C3H8BrNO2S B2580533 2-bromo-N-methylethane-1-sulfonamide CAS No. 1785584-02-2

2-bromo-N-methylethane-1-sulfonamide

Cat. No. B2580533
CAS RN: 1785584-02-2
M. Wt: 202.07
InChI Key: AEHJCKTYLDYJIK-UHFFFAOYSA-N
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Description

2-bromo-N-methylethane-1-sulfonamide is a chemical compound with the CAS number 1785584-02-2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

Sulfonamides, such as 2-bromo-N-methylethane-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Scientific Research Applications

1. Catalyst in Organic Synthesis

2-Bromo-N-methylethane-1-sulfonamide has been used as an effective catalyst in organic synthesis. A study demonstrated its application in the tandem cyclocondensation-Knoevenagel–Michael reaction, highlighting its role in synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This illustrates its utility in facilitating complex chemical reactions, offering advantages such as non-toxicity, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

2. Synthesis of Pyrroles

Another significant application of this compound is in the preparation of pyrroles. Research indicates that the nucleophilic addition of sulfonamides to bromoacetylenes, using compounds like 2-bromo-N-methylethane-1-sulfonamide, results in the formation of various pyrroles with different substituents. This method is known for its high regio- and stereoselective yields, contributing valuable advancements in the field of heterocyclic chemistry (Yamagishi, Nishigai, Hata, & Urabe, 2011).

3. In Sulfonamide-Sulfonimide Tautomerism

Research on sulfonamide derivatives, including 2-bromo-N-methylethane-1-sulfonamide, has provided insights into sulfonamide-sulfonimide tautomerism. These studies have been crucial in understanding molecular structures and the dynamic nature of these compounds in different solvents, impacting the field of theoretical and computational chemistry (Branowska et al., 2022).

4. Biologically Active Vinyl Sulfones and Sulfonamides

The compound is also pivotal in synthesizing various biologically active vinylsulfones and vinylsulfonamides. These compounds play significant roles as enzyme inhibitors and active agents in various organic reactions. The research has contributed to understanding the synthesis protocols and the structural analysis of these compounds, which are essential in medicinal chemistry and drug discovery (Kharkov University Bulletin Chemical Series, 2020).

properties

IUPAC Name

2-bromo-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJCKTYLDYJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methylethane-1-sulfonamide

CAS RN

1785584-02-2
Record name 2-bromo-N-methylethane-1-sulfonamide
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